2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
Description
This compound features a hybrid structure combining a 2-thioxo-4-thiazolidinone core substituted with a cyclopentyl group, conjugated to a 2-oxoindole moiety via a (3Z)-ylidene linkage. Thiazolidinone derivatives are pharmacologically significant, with reported antimicrobial, antidiabetic, and anticancer activities .
Properties
IUPAC Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-21(27-15-14-17-8-2-1-3-9-17)16-28-20-13-7-6-12-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-10-4-5-11-18/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,27,30)/b23-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVSVLGFGEOIE-FCQUAONHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a complex organic molecule that combines thiazolidinone and indole derivatives. These structural features are associated with a variety of biological activities, making this compound a subject of interest in pharmacological research.
Structure and Properties
The molecular formula for this compound is , and its structure includes functional groups that contribute to its biological activity. The presence of the thiazolidinone moiety is particularly notable for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.0 g/mol |
| IUPAC Name | 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
Antimicrobial Properties
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, which can be attributed to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Anticancer Effects
Thiazolidinones are also recognized for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of angiogenesis. Specific pathways affected include the downregulation of VEGF (vascular endothelial growth factor) and modulation of apoptotic proteins like Bcl-xL .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored, with findings suggesting that it may reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation . This makes it a candidate for further studies in diseases characterized by chronic inflammation.
The biological activities of this compound are likely mediated through its interaction with specific molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to external stimuli, influencing processes such as proliferation and apoptosis.
- Morphological Changes : In antifungal studies, it has been observed to cause morphological changes in yeast cells, indicating a disruption in normal cellular function .
Case Studies and Research Findings
A systematic study involving various thiazolidinone derivatives highlighted their broad spectrum of biological activities. For instance, a derivative similar to the compound was tested for antifungal properties and showed both fungistatic and fungicidal effects against Candida species. The study concluded that these compounds could serve as templates for developing new antifungal agents .
Additionally, another research effort focused on the anticancer potential of thiazolidinones demonstrated significant tumor growth inhibition in xenograft models, suggesting their viability as therapeutic agents in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents on the thiazolidinone nitrogen and acetamide group. Below is a comparative analysis:
Crystallographic and Intermolecular Interactions
- The cyclopentyl group adopts an envelope conformation, as seen in , minimizing steric clashes .
- Hydrogen bonding between the thioxo group and adjacent amide protons (observed in ) stabilizes the molecular conformation .
- Compared to phenylsulfonyl derivatives (), the target compound’s reduced polarity may limit crystal lattice stability but enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
